molecular formula C11H17ClN2O2 B2858445 3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride CAS No. 1581547-59-2

3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride

Cat. No. B2858445
CAS RN: 1581547-59-2
M. Wt: 244.72
InChI Key: GXIAFPITMUPTFO-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride is a biochemical used for proteomics research . Its molecular formula is C14H14N2O2 and has a molecular weight of 242.27 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. It serves as a biochemical tool to probe proteomic landscapes, particularly in the identification and quantification of proteins, their modifications, and their complex involvement in various biological processes .

Dipeptidyl Peptidase-IV Inhibition

“EN300-12176158” has been identified as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) . This enzyme plays a significant role in glucose metabolism, and its inhibition is a therapeutic strategy for the treatment of Type 2 diabetes mellitus . The compound’s structure-activity relationship can be studied to design more potent DPP-IV inhibitors .

Molecular Docking Studies

The compound is used in molecular docking studies to predict the orientation of the compound when bound to a protein receptor. This is crucial in the drug discovery process, as it helps in understanding the compound’s efficacy, potency, and specificity towards a target .

Quantitative Structure-Activity Relationship (QSAR) Analysis

Researchers employ “EN300-12176158” in QSAR analysis to predict the response of biological systems to novel compounds. By analyzing the structural requirements for DPP-IV inhibitory activity, scientists can synthesize compounds with enhanced therapeutic effects .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of a wide range of derivatives. These derivatives can then be screened for various biological activities, leading to the discovery of new drugs .

Biochemical Assays

“EN300-12176158” is involved in biochemical assays where it may act as a substrate or inhibitor in enzymatic reactions. This helps in elucidating the mechanism of action of enzymes and in the development of enzyme-based assays .

Pharmacological Studies

The compound is used in pharmacological studies to assess its therapeutic potential. Its effects on various cellular pathways can be studied in vitro and in vivo, providing insights into its pharmacodynamics and pharmacokinetics .

Drug Design and Development

Lastly, “EN300-12176158” is valuable in the drug design and development process. Its interaction with different enzymes and receptors can be studied to optimize its properties for better drug efficacy and reduced side effects .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a DPP-IV inhibitor, given the promising results seen with similar compounds . This could provide an impetus for the design of prospective potent DPP-IV inhibitors .

properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(11(14)7-8-12)9-5-3-4-6-10(9)15-2;/h3-6H,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIAFPITMUPTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)C(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride

CAS RN

1581547-59-2
Record name 3-amino-N-(2-methoxyphenyl)-N-methylpropanamide hydrochloride
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